molecular formula C2F6S4 B14755573 Bis(trifluoromethyl)tetrasulfide CAS No. 372-07-6

Bis(trifluoromethyl)tetrasulfide

Cat. No.: B14755573
CAS No.: 372-07-6
M. Wt: 266.3 g/mol
InChI Key: WAIPZXAWKMEBHT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trifluoromethyl)tetrasulfide typically involves the reaction of trifluoromethyl-containing precursors with sulfur sources under controlled conditions. One common method involves the reaction of trifluoromethyl iodide (CF₃I) with elemental sulfur (S₈) in the presence of a catalyst such as copper powder. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrasulfide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethyl)tetrasulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state sulfur compounds.

    Reduction: Reduction reactions can break the tetrasulfide linkage, leading to the formation of lower sulfur-containing species.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce disulfides or thiols.

Scientific Research Applications

Bis(trifluoromethyl)tetrasulfide has several scientific research applications, including:

    Biology: The compound’s unique properties make it a useful tool in studying sulfur-containing biomolecules and their interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which bis(trifluoromethyl)tetrasulfide exerts its effects involves the interaction of its trifluoromethyl and tetrasulfide groups with molecular targets. The compound can participate in redox reactions, leading to the formation of reactive sulfur species that can modify biological molecules. Additionally, the trifluoromethyl groups can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Bis(trifluoromethyl)disulfide (C₂F₆S₂): Contains two trifluoromethyl groups and a disulfide linkage.

    Bis(trifluoromethyl)trisulfide (C₂F₆S₃): Contains two trifluoromethyl groups and a trisulfide linkage.

    Bis(trifluoromethyl)pentasulfide (C₂F₆S₅): Contains two trifluoromethyl groups and a pentasulfide linkage.

Uniqueness

Bis(trifluoromethyl)tetrasulfide is unique due to its specific tetrasulfide linkage, which imparts distinct chemical and physical properties. The presence of four sulfur atoms in the backbone allows for unique redox behavior and reactivity compared to its disulfide, trisulfide, and pentasulfide counterparts. Additionally, the trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

CAS No.

372-07-6

Molecular Formula

C2F6S4

Molecular Weight

266.3 g/mol

IUPAC Name

trifluoro-(trifluoromethyltetrasulfanyl)methane

InChI

InChI=1S/C2F6S4/c3-1(4,5)9-11-12-10-2(6,7)8

InChI Key

WAIPZXAWKMEBHT-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)SSSSC(F)(F)F

Origin of Product

United States

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